Lipophilicity Shift vs. 3-Ethynylpyridazine Enables Tunable LogP for CNS or Cellular Permeability Requirements
3-Ethynyl-6-methylpyridazine exhibits a computed XLogP3 of 0.5, whereas the unsubstituted analog 3-ethynylpyridazine (CAS 1017793-08-6) has an XLogP3 of 0.0. This +0.5 log unit increase conferred by the 6-methyl group translates to a approximately 3.2-fold higher theoretical partition coefficient, a difference that can determine whether a compound meets CNS drug-likeness criteria (optimal LogP 1–3) or achieves sufficient cellular permeability for intracellular target engagement . The consensus LogP (average of five computational methods) for the target compound is 1.21, further supporting its placement within a desirable lipophilicity window for lead optimization .
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.5; Consensus LogP = 1.21 |
| Comparator Or Baseline | 3-Ethynylpyridazine (CAS 1017793-08-6): XLogP3 = 0.0 |
| Quantified Difference | ΔXLogP3 = +0.5 log units |
| Conditions | Computational predictions using XLOGP3 algorithm (Shanghai Institute of Organic Chemistry) and consensus LogP (SwissADME) |
Why This Matters
The increased lipophilicity relative to the unsubstituted analog provides a measurable advantage for passive membrane permeability while remaining within the CNS drug-like range, avoiding the excessive LogP values (>3) that correlate with poor solubility and high metabolic clearance.
